N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide
Description
N-(4-BROMOPHENYL)-2-(2-FLUOROBENZAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Properties
Molecular Formula |
C20H14BrFN2O2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(2-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H14BrFN2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25) |
InChI Key |
VPYIGNOZTFYSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-(2-FLUOROBENZAMIDO)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 2-fluorobenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-bromophenylamine and the carboxyl group of 2-fluorobenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-(2-FLUOROBENZAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while hydrolysis would produce 4-bromophenylamine and 2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may explore its pharmacological properties, including its potential as a drug candidate for treating specific diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-(2-FLUOROBENZAMIDO)BENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Pathway Modulation: It could influence cellular pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-2-BENZAMIDO BENZAMIDE: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
N-(4-FLUOROPHENYL)-2-(2-FLUOROBENZAMIDO)BENZAMIDE: Contains a fluorine atom in both the phenyl and benzamido groups, potentially altering its reactivity and interactions.
Uniqueness
N-(4-BROMOPHENYL)-2-(2-FLUOROBENZAMIDO)BENZAMIDE is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological interactions. These halogen atoms may enhance the compound’s stability, lipophilicity, and ability to form specific interactions with target molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
